(Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

medicinal chemistry SAR lead optimization

(Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid (CAS 900271-17-2, MF C₁₇H₁₁BrO₅, MW 375.17 g/mol, typically supplied at ≥95% purity) is a synthetic aurone derivative featuring the (Z)-2-benzylidene-benzofuran-3(2H)-one core with an ortho-bromophenyl substituent at the exocyclic benzylidene position and a 6-oxyacetic acid side chain. The compound belongs to the broader aurone (2-benzylidenebenzofuran-3-one) pharmacological scaffold class, which has demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), tubulin polymerization, histone deacetylases (HDACs), acetylcholinesterase, and various microbial targets at IC₅₀ values ranging from low nanomolar to low micromolar concentrations.

Molecular Formula C17H11BrO5
Molecular Weight 375.174
CAS No. 900271-17-2
Cat. No. B2479846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid
CAS900271-17-2
Molecular FormulaC17H11BrO5
Molecular Weight375.174
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)Br
InChIInChI=1S/C17H11BrO5/c18-13-4-2-1-3-10(13)7-15-17(21)12-6-5-11(8-14(12)23-15)22-9-16(19)20/h1-8H,9H2,(H,19,20)/b15-7-
InChIKeyBIJSWRATEIUKGG-CHHVJCJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid (CAS 900271-17-2): Core Structural Profile for Aurone-Based Screening Library Design


(Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid (CAS 900271-17-2, MF C₁₇H₁₁BrO₅, MW 375.17 g/mol, typically supplied at ≥95% purity) is a synthetic aurone derivative featuring the (Z)-2-benzylidene-benzofuran-3(2H)-one core with an ortho-bromophenyl substituent at the exocyclic benzylidene position and a 6-oxyacetic acid side chain. The compound belongs to the broader aurone (2-benzylidenebenzofuran-3-one) pharmacological scaffold class, which has demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), tubulin polymerization, histone deacetylases (HDACs), acetylcholinesterase, and various microbial targets at IC₅₀ values ranging from low nanomolar to low micromolar concentrations [1]. The ortho-bromo substitution pattern distinguishes this compound from its meta- and para-bromo positional isomers, directly impacting molecular electrostatic potential, steric accessibility of the pendant phenyl ring, and predicted logP/logD profiles .

Why Interchanging (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid with Other Aurone Analogs Can Alter Lead Optimization Trajectories


Generic substitution among aurone-based screening candidates is not straightforward because the position of the bromine atom on the benzylidene phenyl ring (ortho, meta, or para) determines steric and electronic properties that directly influence target binding. In the aurone pharmacophore, the exocyclic benzylidene moiety occupies a key hydrophobic pocket in targets such as the colchicine-binding site of tubulin and the ATP-binding pocket of CDKs; ortho-substituents introduce a steric clash that can either abrogate binding or, in select cases, enhance selectivity for atypical kinase conformations [1]. The 6-oxyacetic acid side chain further differentiates this compound from the more common 6-hydroxy aurones by adding an additional H-bond donor/acceptor pair and a formal negative charge at physiological pH, which affects solubility, permeability, and target engagement profiles relative to the 6-hydroxy or 6-methoxy parent scaffolds . Replacing this compound with a 3-bromo or 4-bromo positional isomer, or with the 6-hydroxy analog lacking the acetic acid side chain, can therefore lead to divergent SAR and irreproducible screening results.

Quantitative Differentiation of CAS 900271-17-2 from Closest Analogs: Physicochemical, Structural, and Scaffold-Level Comparisons


Ortho-Bromo vs. Meta-Bromo vs. Para-Bromo Positional Isomerism: Impact on Predicted Lipophilicity and Ionization

The target compound, featuring an ortho-bromobenzylidene substituent, is predicted to exhibit different logP and logD values compared to its meta-bromo and para-bromo positional isomers due to differential intramolecular electronic effects and steric shielding of the bromine atom. The ortho-bromo substitution positions the electron-withdrawing bromine atom in close proximity to the exocyclic double bond, potentially altering the electron density of the α,β-unsaturated carbonyl system that is critical for both Michael acceptor reactivity and target protein binding [1]. The predicted ACD/LogP for the target compound's conjugate base (acetate form) is 3.42, with ACD/LogD (pH 7.4) dropping to 0.12 due to ionization of the carboxylic acid side chain . This represents a significant shift from the 6-hydroxy analog 2-(2-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, which lacks the ionizable acetic acid moiety and is expected to maintain higher logD at physiological pH, leading to differential membrane permeability and protein binding .

medicinal chemistry SAR lead optimization aurone derivatives

Ortho-Bromo vs. Meta-Bromo Aurone Scaffolds: Differential Synthetic Accessibility and Building Block Purity

The ortho-bromobenzylidene aurone scaffold is synthesized via base-catalyzed condensation of 2-bromobenzaldehyde with a 6-substituted benzofuran-3(2H)-one precursor. The ortho-bromobenzaldehyde starting material (CAS 6630-33-7) is commercially available from multiple suppliers at ≥98% purity, providing a reliable supply chain advantage. In contrast, the meta-bromo positional isomer ((Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid) requires 3-bromobenzaldehyde, which has different reactivity profiles in condensation reactions [1]. The position of the bromine atom influences both the rate of the aldol-type condensation step and the Z/E isomeric ratio of the final product due to steric effects in the transition state [2]. While no quantitative yield data specific to CAS 900271-17-2 was identified in the published primary literature, aurone synthetic methods typically report yields of 60–85% for 2-benzylidene-benzofuran-3-one formations under optimized conditions, with ortho-substituted benzaldehydes generally requiring longer reaction times or higher temperatures due to steric hindrance [2].

synthetic chemistry building blocks purity supply chain

Predicted Aqueous Solubility and Biodegradation Profile vs. Commercial Aurone Standards

The predicted aqueous solubility of the target compound (as its conjugate base acetate form) is estimated at 7.01 mg/L at 25°C (log Kow = 3.73), with a fragment-based water solubility estimate of 4.11 mg/L . This places the compound in the moderately soluble range. The probability of rapid biodegradation is predicted as 'NO' by BIOWIN models (Biowin3 ultimate survey model: 2.46, corresponding to 'weeks-months' half-life; Biowin4 primary survey model: 3.67, corresponding to 'days-weeks' half-life) . These predicted values provide a quantitative baseline for procurement decisions where solubility and environmental persistence are selection criteria. The polar surface area of 76 Ų and zero Rule-of-5 violations indicate a drug-like physicochemical profile consistent with the aurone scaffold . In the broader aurone class, compounds with carboxylic acid side chains have been shown to exhibit enhanced aqueous solubility compared to their neutral 6-hydroxy or 6-methoxy counterparts, which is consistent with the predicted logD shift at pH 7.4 [1].

physicochemical profiling ADME drug-likeness solubility

Aurone Scaffold Biological Activity Benchmarks: Anti-Proliferative and Kinase Inhibitory Potency Ranges for Prioritization

The aurone scaffold class, to which CAS 900271-17-2 belongs, has established biological activity benchmarks across multiple target classes. Semisynthetic aurones bearing a 6-hydroxybenzofuran-3(2H)-one core inhibit PC-3 prostate cancer cell proliferation with IC₅₀ values below 100 nM through tubulin polymerization inhibition at the colchicine-binding site [1]. Structure-based design of 2-benzylidene-benzofuran-3-ones as flavopiridol mimics has produced compounds with antiproliferative activity against tumor cell lines including HeLa [2]. Aurone derivatives have also demonstrated acetylcholinesterase inhibition with IC₅₀ values as low as 0.045 μM and HDAC inhibitory activity with IC₅₀ values below 20 μM [3]. Importantly, no published biological activity data were identified for CAS 900271-17-2 specifically in the searchable primary literature, patent databases, or public bioactivity repositories (PubChem, ChEMBL, BindingDB) as of the knowledge cutoff date. The biological activity of this specific compound remains uncharacterized in the public domain. The ortho-bromo substitution pattern, combined with the 6-oxyacetic acid side chain, represents a structurally distinct chemical space within the aurone class that has not been systematically explored in published SAR studies.

anticancer kinase inhibition tubulin polymerization phenotypic screening

6-Oxyacetic Acid vs. 6-Hydroxy Aurone Core: Differential Hydrogen-Bonding Capacity and Target Engagement Potential

The 6-oxyacetic acid side chain in CAS 900271-17-2 introduces a flexible carboxylic acid moiety capable of forming additional hydrogen bonds and ionic interactions compared to the 6-hydroxy aurone core, which presents only a single hydrogen-bond donor at the 6-position. In the aurone pharmacophore, the 6-position substituent has been identified as a critical determinant of biological activity: SAR studies on semisynthetic aurones demonstrated that the 6-hydroxy group is essential for tubulin polymerization inhibitory activity, and modifications at this position can profoundly alter potency and target selectivity [1]. The 6-oxyacetic acid moiety extends the H-bond network by adding one H-bond donor and two H-bond acceptors beyond the 6-hydroxy baseline, while the carboxylic acid group carries a formal negative charge at pH 7.4 that may facilitate interactions with cationic residues in target binding pockets . This structural feature differentiates CAS 900271-17-2 from the commercially available 2-(2-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (sold by Santa Cruz Biotechnology, sc-339436, MW 317.13 g/mol, catalog price $399/1g) , which lacks the acetic acid extension and is expected to exhibit different target binding profiles.

structure-based drug design pharmacophore modeling hydrogen bonding binding affinity

Recommended Research Applications for (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid Based on Structural Differentiation Evidence


Aurone-Focused Kinase and Tubulin Inhibitor Screening Libraries

CAS 900271-17-2 serves as a structurally differentiated entry in aurone-based screening libraries for kinase and tubulin polymerization targets. The ortho-bromobenzylidene substitution pattern and 6-oxyacetic acid side chain distinguish it from the 6-hydroxy aurone standards commonly used in published SAR studies . Inclusion of this compound in screening decks enables systematic exploration of whether the additional H-bond donor/acceptor capacity of the 6-oxyacetic acid group, combined with ortho-bromo steric effects, can access selectivity pockets not addressed by commercial aurone standards such as 2-(2-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one. Recommended primary assays include tubulin polymerization inhibition (PC-3 cell IC₅₀ benchmark: <100 nM for potent aurones), CDK inhibition (HeLa cell antiproliferation), and HDAC enzymatic assays (IC₅₀ benchmark: <20 μM) [1]. Researchers should use DMSO stock solutions given the predicted aqueous solubility of 7.01 mg/L.

SAR Probe for Bromine Positional Isomer Effects in Aurone Pharmacophore

The ortho-bromo substitution in CAS 900271-17-2 provides a critical SAR probe for understanding the steric and electronic requirements of the benzylidene-binding pocket in aurone targets. Parallel procurement and testing of the target compound alongside its meta-bromo and para-bromo positional isomers (where commercially available) enables systematic mapping of halogen position effects on target affinity and selectivity. The predicted ACD/LogP of 3.42 for the ortho isomer is expected to differ from the meta and para isomers due to differential intramolecular electronic effects of the bromine atom on the α,β-unsaturated carbonyl system. This positional isomer set addresses a gap in published aurone SAR, where systematic halogen scanning has been reported for the 4'-position of flavones but not comprehensively for the 2-benzylidene position of aurones. The compound's predicted zero Rule-of-5 violations and PSA of 76 Ų support its suitability as a drug-like chemical probe .

Physicochemical Reference Standard for Aurone Solubility and logD Calibration

CAS 900271-17-2 can serve as a physicochemical reference standard for calibrating chromatographic logD measurements and solubility assays within aurone chemical series. The predicted logD shift from 3.42 (logP) to 0.12 (logD at pH 7.4) provides a large dynamic range for validating HPLC-based logD determination methods (e.g., RP-HPLC with calibrated retention time correlations). The moderate aqueous solubility prediction (7.01 mg/L) makes it suitable for turbidimetric solubility assay validation without the precipitation kinetics challenges associated with very poorly soluble aurones. The predicted biodegradation profile (Biowin3 = 2.46, 'weeks-months') also positions this compound as a reference for environmental persistence assessment in aurone chemical series. Researchers should confirm these predicted values experimentally, as no published experimental logD or solubility data were identified for this compound.

Medicinal Chemistry Starting Point for Carboxylic Acid Prodrug Design

The 6-oxyacetic acid functionality in CAS 900271-17-2 provides a direct synthetic handle for prodrug strategies (e.g., ester prodrugs to improve membrane permeability) or for conjugation to targeting moieties. The carboxylic acid group can be readily derivatized to methyl, ethyl, isopropyl, or benzyl ester prodrugs, with the corresponding ester analogs (e.g., (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate and the isopropyl analog) already cataloged in chemical databases, indicating synthetic feasibility . The predicted logD difference between the free acid (0.12) and the corresponding methyl ester (expected >3.0) provides a permeability switch that can be exploited in cellular assays. This prodrug strategy has been employed successfully in other aurone-based programs, where ester prodrugs demonstrated improved cellular activity compared to the parent carboxylic acids [1]. Researchers initiating SAR campaigns with this compound should budget for ester prodrug synthesis as a parallel track to optimize cellular potency while maintaining the aqueous handling advantages of the free acid for in vitro biochemical assays.

Quote Request

Request a Quote for (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.